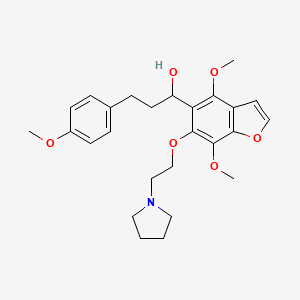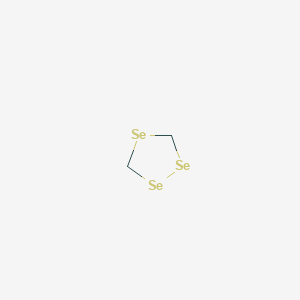
Triselenothane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triselenothane is an organoselenium compound with the molecular formula C₂H₄Se₃ and a molecular weight of 264.93 g/mol . It is characterized by the presence of three selenium atoms in its structure, making it a unique and interesting compound for various scientific studies.
Méthodes De Préparation
The synthesis of triselenothane typically involves the reaction of ethylene with selenium in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled environments to ensure the proper formation of the compound. Industrial production methods may involve the use of specialized reactors and purification processes to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Triselenothane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various selenium-containing compounds. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert this compound into simpler selenium compounds. Reducing agents such as sodium borohydride are often used.
Substitution: this compound can participate in substitution reactions where one or more of its selenium atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield selenoxides or selenones, while reduction may produce selenides.
Applications De Recherche Scientifique
Triselenothane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound, particularly in the treatment of diseases related to oxidative stress and selenium deficiency.
Mécanisme D'action
The mechanism of action of triselenothane involves its interaction with molecular targets and pathways within cells. As an organoselenium compound, it can modulate oxidative stress by acting as an antioxidant. This involves the neutralization of reactive oxygen species (ROS) and the protection of cellular components from oxidative damage. The specific molecular targets and pathways affected by this compound are still under investigation, but its antioxidant properties are a key aspect of its biological activity .
Comparaison Avec Des Composés Similaires
Triselenothane can be compared with other organoselenium compounds such as:
Selenomethionine: An amino acid containing selenium, known for its role in protein synthesis and antioxidant activity.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with significant biological importance.
Diselenides: Compounds containing two selenium atoms, used in various chemical and biological applications.
This compound is unique due to its three selenium atoms, which confer distinct chemical and biological properties compared to other organoselenium compounds .
Propriétés
Formule moléculaire |
C2H4Se3 |
|---|---|
Poids moléculaire |
265.0 g/mol |
Nom IUPAC |
1,2,4-triselenolane |
InChI |
InChI=1S/C2H4Se3/c1-3-2-5-4-1/h1-2H2 |
Clé InChI |
BSSVFSWYRLKWCX-UHFFFAOYSA-N |
SMILES canonique |
C1[Se]C[Se][Se]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




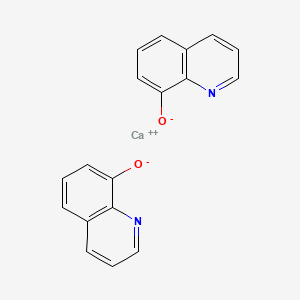
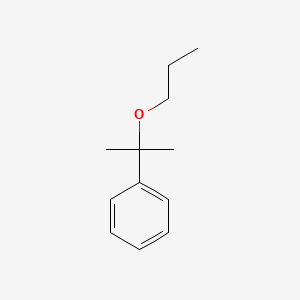

![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
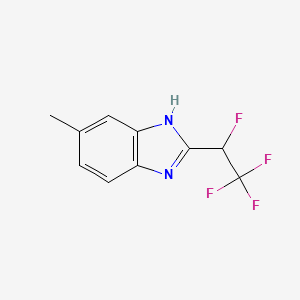
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
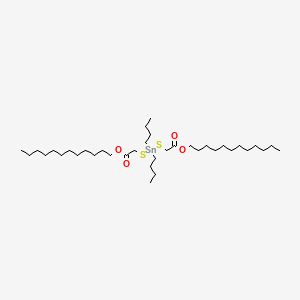
![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
